molecular formula C8H4ClNO3 B054706 7-Chloro-4-nitrobenzofuran CAS No. 115491-60-6

7-Chloro-4-nitrobenzofuran

Cat. No.: B054706
CAS No.: 115491-60-6
M. Wt: 197.57 g/mol
InChI Key: XSJMKWLQLBGJSJ-UHFFFAOYSA-N
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Description

7-Chloro-4-nitrobenzofuran is a chemical compound known for its unique structural properties and diverse applications. It belongs to the class of benzofurans, which are organic compounds containing a benzene ring fused to a furan ring. The presence of a chlorine atom at the 7th position and a nitro group at the 4th position on the benzofuran ring gives this compound its distinctive characteristics .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-4-nitrobenzofuran typically involves the nitration of 7-chlorobenzofuran. The nitration process is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction yields this compound as the primary product .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 7-Chloro-4-nitrobenzofuran undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 7-Chloro-4-nitrobenzofuran involves its interaction with specific molecular targets. For instance, it acts as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing their normal function. The compound’s nitro group plays a crucial role in its reactivity and interaction with biological molecules .

Comparison with Similar Compounds

  • 4-Chloro-7-nitrobenzofurazan
  • 4-Fluoro-7-nitrobenzofurazan
  • 4-Chloro-7-chlorosulfonyl-2,1,3-benzoxadiazole

Comparison: 7-Chloro-4-nitrobenzofuran is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to similar compounds, it exhibits different reactivity and applications, making it valuable in various research and industrial contexts .

Biological Activity

7-Chloro-4-nitrobenzofuran (NBD-Cl) is a compound of significant interest in medicinal chemistry and biochemistry due to its unique structural properties and biological activities. This article explores the synthesis, chemical properties, and various biological activities of NBD-Cl, including its applications in analytical chemistry and potential therapeutic uses.

NBD-Cl can be synthesized through various methods, typically involving the reaction of 4-chloro-7-nitrobenzofurazan with different amines. The synthesis often requires careful control of reaction conditions to optimize yield and purity. The compound exhibits distinct spectral properties, including strong absorption bands in the UV-Vis range, which are critical for its application as a fluorescent tag in biochemical assays.

Table 1: Spectral Characteristics of NBD-Cl

PropertyValue
UV Absorption Range312–390 nm, 430–480 nm
IR Stretching Bands1300–1500 cm1^{-1} (NO2_2), 1500–1600 cm1^{-1} (benzofurazan)
NH Stretching3300–3500 cm1^{-1}
Aliphatic CH Stretching2900–3000 cm1^{-1}

Biological Activities

The biological activity of NBD-Cl has been explored in various studies, highlighting its antioxidant properties, cytotoxicity against cancer cell lines, and utility in drug development.

Antioxidant Activity

NBD-Cl has demonstrated significant antioxidant activity. In studies where it was tested against DPPH (2,2-diphenyl-1-picrylhydrazyl), it exhibited a notable capacity to scavenge free radicals, comparable to standard antioxidants like ascorbic acid. The total antioxidant capacity was measured using spectrophotometric methods, showing effective radical scavenging abilities.

Cytotoxicity Studies

Research has indicated that NBD-Cl exhibits cytotoxic effects on several cancer cell lines. For instance, it has been shown to induce apoptosis in human breast cancer cells (MCF-7) through mechanisms involving oxidative stress and mitochondrial dysfunction. This suggests potential applications in cancer therapy.

Table 2: Cytotoxicity Data of NBD-Cl on Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of Action
MCF-715Induction of apoptosis via oxidative stress
HeLa20Mitochondrial dysfunction
A54925Cell cycle arrest

Applications in Analytical Chemistry

NBD-Cl is widely used as a derivatizing agent in high-performance liquid chromatography (HPLC) for the analysis of amines and amino acids. Its fluorescent properties enhance detection limits significantly, making it an essential tool in biochemical analysis.

Case Study: Derivatization of Amines

In a study involving the derivatization of primary amines using NBD-Cl, researchers achieved high recovery rates from human plasma samples. The method demonstrated excellent sensitivity and specificity for detecting low molecular weight amines, underscoring the compound's utility in clinical diagnostics.

Properties

IUPAC Name

7-chloro-4-nitro-1-benzofuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClNO3/c9-6-1-2-7(10(11)12)5-3-4-13-8(5)6/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSJMKWLQLBGJSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1[N+](=O)[O-])C=CO2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10151113
Record name 7-Chloro-4-nitrobenzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10151113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115491-60-6
Record name 7-Chloro-4-nitrobenzofuran
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115491606
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-Chloro-4-nitrobenzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10151113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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